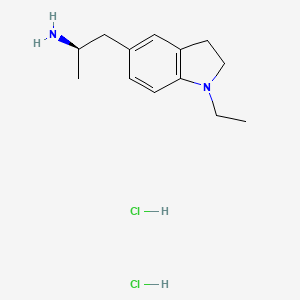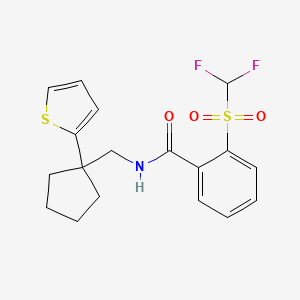
2-((difluoromethyl)sulfonyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Difluoromethyl)sulfonyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a difluoromethylsulfonyl group and a thiophenyl-substituted cyclopentyl moiety. Its unique structure imparts distinct chemical properties, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((difluoromethyl)sulfonyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Difluoromethylsulfonyl Group:
Cyclopentyl Substitution: The cyclopentyl group, substituted with a thiophenyl moiety, is introduced through a series of substitution reactions, often involving organometallic intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-((Difluoromethyl)sulfonyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides, aryl halides, or organometallic reagents under appropriate catalytic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or cyclopentyl derivatives.
Aplicaciones Científicas De Investigación
2-((Difluoromethyl)sulfonyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The difluoromethylsulfonyl group is known for its strong electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity. The thiophenyl-substituted cyclopentyl moiety may interact with hydrophobic pockets in target proteins, enhancing binding specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
2-((Methylsulfonyl)phenyl)benzamide: Similar structure but with a methylsulfonyl group instead of a difluoromethylsulfonyl group.
N-(Cyclopentylmethyl)benzamide: Lacks the difluoromethylsulfonyl and thiophenyl groups.
Thiophenyl-substituted benzamides: Compounds with similar thiophenyl substitution but different core structures.
Uniqueness
2-((Difluoromethyl)sulfonyl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide stands out due to the presence of the difluoromethylsulfonyl group, which imparts unique electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new materials or therapeutic agents.
Propiedades
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO3S2/c19-17(20)26(23,24)14-7-2-1-6-13(14)16(22)21-12-18(9-3-4-10-18)15-8-5-11-25-15/h1-2,5-8,11,17H,3-4,9-10,12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTXVMPUWIFHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
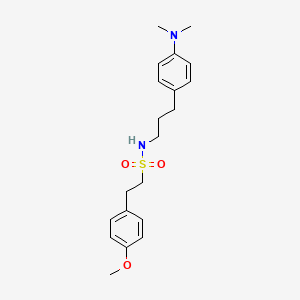
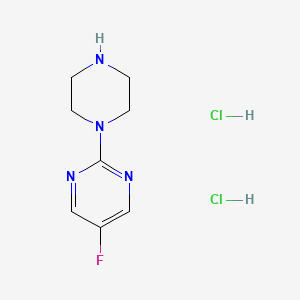

![2-{[1-(Hydroxymethyl)cyclopentyl]amino}propanoic acid hydrochloride](/img/structure/B2738508.png)
![N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2738509.png)
![3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2738510.png)
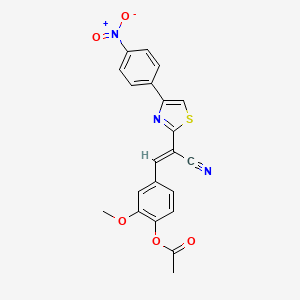
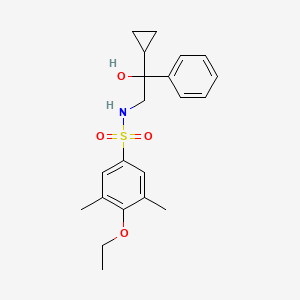
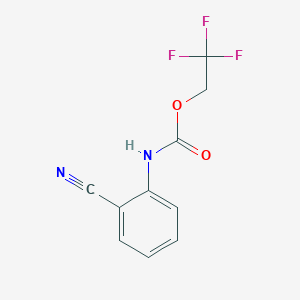
![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)
![3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2738519.png)
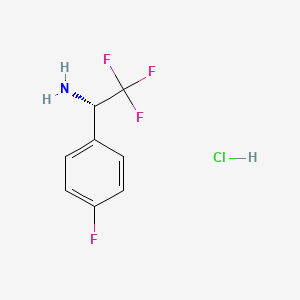
![3-(4-Cyanophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide](/img/structure/B2738521.png)
